6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile
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Overview
Description
6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a methylphenyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(2-Chlorophenyl)-2-oxo-4-(4-methylphenyl)nicotinonitrile.
Reduction: Formation of 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinamidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-2-ethoxy-4-(4-methoxyphenyl)nicotinonitrile
- 6-(2-Chlorophenyl)-2-ethoxy-4-(2-methoxyphenyl)nicotinonitrile
- 4-(3-Chlorophenyl)-2-ethoxy-6-(3-methoxyphenyl)nicotinonitrile
Uniqueness
6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile is unique due to the presence of a hydroxy group, which can participate in hydrogen bonding and influence the compound’s reactivity and interactions with biological targets. This distinguishes it from similar compounds that may have different substituents, such as ethoxy or methoxy groups .
Properties
IUPAC Name |
6-(2-chlorophenyl)-4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c1-12-6-8-13(9-7-12)15-10-18(22-19(23)16(15)11-21)14-4-2-3-5-17(14)20/h2-10H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUFOWYQAYOLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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